CNP-AFU

Beschreibung

Eigenschaften

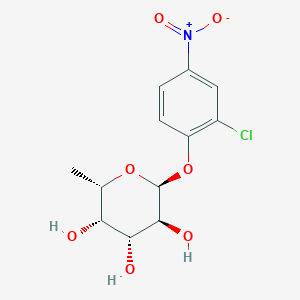

IUPAC Name |

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURSGHQPKUXLAD-MOBXTKCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463539 |

Source

|

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157843-41-9 |

Source

|

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Chemical Structure and Biological Activity of CNP-AFU

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "CNP-AFU" does not correspond to a well-documented, standard chemical entity in the current scientific literature. It is hypothesized to be a bioconjugate of C-type Natriuretic Peptide (CNP) and an α-L-fucopyranosyl (AFU) moiety. This guide provides a comprehensive overview of the constituent components, a proposed chemical structure for this compound, its expected biological activities based on the known functions of CNP, and detailed experimental protocols for its synthesis and characterization.

Core Components

C-type Natriuretic Peptide (CNP)

C-type Natriuretic Peptide is a 22-amino acid peptide that plays a crucial role in various physiological processes.[1][2] It is the most conserved member of the natriuretic peptide family.[3]

Chemical Structure of Human CNP-22:

The amino acid sequence of human CNP-22 is Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys, with a disulfide bridge between the cysteine residues at positions 6 and 22.[2]

α-L-Fucopyranosyl (AFU)

α-L-Fucopyranosyl is the cyclic hemiacetal form of fucose, a deoxyhexose sugar. It is a common monosaccharide found in a variety of N-linked and O-linked glycans and glycolipids in animals and plants.

Chemical Structure of α-L-Fucopyranose:

-

Molecular Formula: C₆H₁₂O₅

-

Molecular Weight: 164.16 g/mol

Proposed Chemical Structure of this compound

The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide would result in a glycopeptide. The fucose sugar could be attached to the peptide backbone through either an N-linkage or an O-linkage.

-

N-glycosylation: The sugar is attached to the amide nitrogen of an asparagine (Asn) residue.

-

O-glycosylation: The sugar is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue.[4]

Given the amino acid sequence of CNP-22 (GLSKGCFGLKLDRIGSMSGLGC), potential sites for O-glycosylation are the serine residues at positions 3, 16, and 18. There are no asparagine residues for N-glycosylation. Therefore, a likely structure for this compound would involve an O-glycosidic bond between an α-L-fucopyranosyl group and one of the serine residues.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily dictated by the CNP peptide, although the fucosylation may modulate its stability, bioavailability, and receptor interactions.

Biological Functions of CNP

CNP is known to be involved in a wide range of cardiovascular effects, including:

-

Control of inflammation[5]

-

Angiogenesis[5]

-

Modulation of cardiomyocyte contractility and hypertrophy[5]

Signaling Pathways of CNP

CNP exerts its effects by binding to two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[5][7]

-

NPR-B Pathway: Binding of CNP to NPR-B, a guanylyl cyclase receptor, activates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[8] This in turn activates cGMP-dependent protein kinases (PKGs), leading to downstream cellular effects such as vasorelaxation.[8]

-

NPR-C Pathway: NPR-C is primarily known as a clearance receptor that internalizes and degrades natriuretic peptides.[7] However, it can also signal through G-proteins to inhibit adenylyl cyclase and activate phospholipase C.[9]

The following diagram illustrates the primary signaling pathway of CNP through the NPR-B receptor.

Potential Effects of Fucosylation

Glycosylation of peptides can significantly alter their pharmacokinetic and pharmacodynamic properties.[] The addition of an α-L-fucopyranosyl moiety to CNP could potentially:

-

Increase Stability: Protect the peptide from proteolytic degradation, thereby extending its plasma half-life.[11]

-

Improve Solubility: Enhance the aqueous solubility of the peptide.

-

Alter Bioavailability: Modify the absorption and distribution of the peptide in the body.

-

Mediate Targeting: The fucose residue could act as a ligand for specific lectin receptors on cell surfaces, enabling targeted delivery.

Quantitative Data

The following tables summarize key quantitative data related to C-type Natriuretic Peptide based on studies in humans and conscious sheep.

Table 1: Pharmacokinetic Parameters of CNP

| Parameter | Value (in Humans) | Value (in Sheep) | Reference |

| Plasma half-life (t½) | 2.6 min | 1.6 ± 0.27 min | [12][13][14] |

| Metabolic Clearance Rate (MCR) | 4.8 ± 0.7 L/min | 3.15 ± 0.39 L/min (low dose) | [12][13] |

| 2.48 ± 0.36 L/min (high dose) | [13] | ||

| Baseline Plasma Level | Undetectable to ~3 pmol/L | 2-3 pmol/L | [12][13] |

Table 2: Biological Activity of CNP Infusion in Humans

| Parameter | Effect | Reference |

| Plasma cGMP | Significant increase | [12] |

| Plasma ANP | Significant increase | [12] |

| Plasma Aldosterone | Significant decrease | [12] |

| Hemodynamics | No significant action | [12] |

| Natriuresis | No significant action | [12] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of a glycosylated peptide such as this compound.

Synthesis of Glycosylated CNP (this compound)

The chemical synthesis of glycopeptides can be achieved through direct or convergent strategies using Solid Phase Peptide Synthesis (SPPS).[4][15]

Protocol: Direct Synthesis of O-linked this compound via Fmoc-SPPS

-

Preparation of Glycosylated Amino Acid Building Block:

-

Synthesize the Fmoc-protected, O-glycosylated serine residue (Fmoc-Ser(α-L-fucopyranosyl)-OH). This involves protecting the hydroxyl groups of fucose, coupling it to a protected serine, and then deprotecting the necessary groups for peptide synthesis.

-

-

Solid Phase Peptide Synthesis (SPPS):

-

The peptide is assembled on a solid support resin, starting from the C-terminal amino acid.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free amine of the resin-bound peptide.

-

Glycosylated Amino Acid Incorporation: When the sequence reaches the desired serine position, the pre-synthesized Fmoc-Ser(α-L-fucopyranosyl)-OH building block is coupled.

-

This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

-

Disulfide Bond Formation:

-

The linear, reduced peptide is subjected to oxidative folding to form the intramolecular disulfide bridge between Cys6 and Cys22. This can be achieved by air oxidation or by using specific redox systems.

-

-

Purification:

-

The crude glycopeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization of this compound

Protocol: Mass Spectrometry for Molecular Weight and Sequence Verification

-

Sample Preparation:

-

The purified this compound is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Intact Mass Analysis: The molecular weight of the intact glycopeptide is determined using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).[16] The observed mass should correspond to the theoretical mass of CNP plus the fucose moiety.

-

Peptide Mapping and Sequencing (MS/MS):

-

The glycopeptide is enzymatically digested (e.g., with trypsin) to generate smaller peptide fragments.

-

These fragments are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Fragmentation of the peptides provides sequence information, confirming the amino acid sequence and identifying the site of glycosylation.

-

-

Protocol: Glycosylation Analysis

-

Glycan Release:

-

The glycan (fucose) can be enzymatically or chemically released from the peptide. For O-linked glycans, chemical methods like hydrazinolysis may be used.[17]

-

-

Glycan Labeling:

-

The released glycan is labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.[18]

-

-

Chromatographic Analysis:

-

The labeled glycan is analyzed by techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection to confirm the identity of the fucose moiety.

-

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

While "this compound" is not a standard designation, this technical guide provides a comprehensive framework for its potential structure, biological activity, and the experimental approaches required for its synthesis and validation. The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide represents a rational strategy for potentially enhancing the therapeutic properties of this important cardiovascular peptide. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals interested in exploring the potential of such novel glycopeptides.

References

- 1. Natriuretic Peptide, C-Type | C93H157N27O28S3 | CID 16179407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C-Type Natriuretic Peptide (32-53), human, porcine - 1 mg [anaspec.com]

- 3. mdpi.com [mdpi.com]

- 4. qyaobio.com [qyaobio.com]

- 5. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]

- 12. Bioactivity and metabolism of C-type natriuretic peptide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Biological actions and pharmacokinetics of C-type natriuretic peptide in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. ijsra.net [ijsra.net]

- 17. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]

- 18. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to C-type Natriuretic Peptide (CNP): Synthesis, Characterization, and Signaling

A Note on the Term "CNP-AFU": Extensive research did not yield specific information on a compound referred to as "this compound." It is possible that "AFU" represents an internal project code, a specific proprietary conjugate, or a typographical error. This guide will focus on the well-documented C-type Natriuretic Peptide (CNP), providing a comprehensive technical overview of its synthesis, characterization, and signaling pathways, which would be foundational knowledge for understanding any of its derivatives.

Introduction to C-type Natriuretic Peptide (CNP)

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Unlike ANP and BNP, which are primarily of cardiac origin, CNP is predominantly produced by endothelial cells, as well as by the brain, kidney, and bone.[1][2] CNP plays a crucial role in various physiological processes, including vascular homeostasis, bone growth, and neural function.[2][3] It is particularly noted for its potent venodilatory and antiproliferative effects.[4]

Biosynthesis and Synthesis of CNP

Biosynthesis of CNP

The biological synthesis of CNP involves the enzymatic processing of a precursor protein.

Experimental Protocol: Detection of CNP mRNA in Tissue

A common method to confirm the synthesis of CNP in tissues is through the detection of its mRNA.

-

RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., kidney, brain) using standard protocols such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for PCR with primers specific for the CNP gene.

-

The PCR products are analyzed by gel electrophoresis to confirm the presence of a band of the expected size for CNP mRNA.

-

-

Confirmation: The identity of the PCR product can be further confirmed by nucleotide sequence analysis and Southern hybridization.[1]

The precursor protein, proCNP, is cleaved by the intracellular endoprotease furin into an N-terminal fragment (NT-proCNP) and the 53-amino acid CNP-53.[5] Further processing of CNP-53 yields the biologically active 22-amino acid form, CNP-22.[5]

Chemical Synthesis of CNP

As a peptide, CNP and its analogs can be chemically synthesized. The most common method is solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of CNP-22

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen and functionalized with the C-terminal amino acid of CNP-22.

-

Chain Assembly: The peptide chain is assembled in a stepwise manner by the repeated addition of N-terminally protected amino acids. Each cycle consists of:

-

De-protection: Removal of the N-terminal protecting group (e.g., Fmoc).

-

Activation and Coupling: Activation of the carboxyl group of the next amino acid and its coupling to the N-terminus of the growing peptide chain.

-

-

Cleavage and De-protection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized to confirm its identity and purity.

Characterization of CNP

The characterization of synthesized CNP is crucial to ensure its quality and biological activity.

Table 1: Key Characterization Data for Synthesized CNP

| Parameter | Method | Typical Specification |

| Identity | Mass Spectrometry | Matches theoretical MW |

| Purity | RP-HPLC | >95% |

| Amino Acid Analysis | Hydrolysis and HPLC | Matches theoretical composition |

| Concentration | UV Spectroscopy | Determined at 280 nm |

| Biological Activity | cGMP Assay | Dose-dependent increase |

Experimental Protocol: Characterization of CNP

-

Mass Spectrometry: Used to determine the molecular weight of the synthesized peptide, confirming the correct sequence was produced.

-

RP-HPLC: Assesses the purity of the peptide preparation. A single major peak indicates high purity.

-

Amino Acid Analysis: Confirms the relative abundance of each amino acid in the peptide, verifying the composition.

-

cGMP Assay (for biological activity):

-

Culture cells expressing the CNP receptor (NPR-B), such as cardiac fibroblasts.

-

Incubate the cells with varying concentrations of the synthesized CNP.

-

Lyse the cells and measure the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

A dose-dependent increase in cGMP confirms the biological activity of the synthesized CNP.[4]

-

Signaling Pathways of CNP

CNP exerts its biological effects primarily through binding to the natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase-coupled receptor.[6] This interaction triggers a cascade of intracellular events.

The binding of CNP to NPR-B activates the receptor's intracellular guanylyl cyclase domain, which converts GTP to cGMP.[6] The elevated intracellular cGMP levels then activate protein kinase G (PKG).[2]

One of the key downstream effects of PKG activation is the inhibition of the Raf-1/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[7] This inhibition is thought to mediate the antiproliferative effects of CNP.

Recent studies have also revealed crosstalk between the cGMP and cyclic adenosine (B11128) monophosphate (cAMP) pathways in CNP signaling.[6] In hypertrophic chondrocytes, CNP-induced cGMP elevation can activate the cAMP/protein kinase A (PKA) pathway, which contributes to the bone growth-promoting effects of CNP.[6]

Conclusion

C-type natriuretic peptide is a multifunctional signaling molecule with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and complex signaling pathways is essential for the development of novel CNP-based therapeutics. While the specific entity "this compound" remains uncharacterized in public literature, the methodologies and pathways described herein provide a solid foundation for the investigation of any CNP derivative. Future research will likely continue to uncover new facets of CNP biology and its applications in medicine.

References

- 1. Synthesis and localization of C-type natriuretic peptide in mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of C-type natriuretic peptide (CNP) by immortalized LHRH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and actions of a novel chimeric natriuretic peptide: CD-NP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C-type Natriuretic Peptide–induced PKA Activation Promotes Endochondral Bone Formation in Hypertrophic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of C-Type Natriuretic Peptide (CNP) Analogs: A Technical Guide

Disclaimer: The term "CNP-AFU" refers to 2-Chloro-4-nitrophenyl α-L-fucopyranoside, a chromogenic substrate used in laboratory assays to measure the activity of the enzyme α-L-fucosidase. It is not a therapeutic agent. This guide will focus on the mechanism of action of therapeutic C-type natriuretic peptide (CNP) analogs, such as vosoritide, which are under investigation and approved for the treatment of conditions like achondroplasia. It is presumed that the user's interest lies in these therapeutic agents.

Introduction to C-Type Natriuretic Peptide and its Therapeutic Analogs

C-type natriuretic peptide (CNP) is a naturally occurring peptide that plays a crucial role in the regulation of bone growth.[1] Its therapeutic potential lies in its ability to counteract the effects of overactive signaling pathways that inhibit chondrogenesis, the process of cartilage formation, which is essential for longitudinal bone growth. Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[2] This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in disproportionately short stature.[1][2]

Vosoritide is a recombinant analog of human CNP.[3] It is designed to have a longer half-life than endogenous CNP, allowing for sustained therapeutic activity.[4] By mimicking the action of CNP, vosoritide targets the underlying pathophysiology of achondroplasia, promoting endochondral bone growth.[5]

Molecular Mechanism of Action

The primary mechanism of action of CNP and its analogs involves the modulation of the natriuretic peptide signaling pathway to counteract the overactive FGFR3 pathway.

Binding to Natriuretic Peptide Receptor-B (NPR-B)

CNP and its analogs exert their effects by binding to the natriuretic peptide receptor-B (NPR-B), a transmembrane receptor located on the surface of chondrocytes.[1][4] This binding event is the initial step in a signaling cascade that ultimately promotes bone growth.

Stimulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

Upon binding of a CNP analog to NPR-B, the intracellular guanylyl cyclase domain of the receptor is activated.[1] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6] The resulting increase in intracellular cGMP levels serves as a key second messenger in this pathway.

Inhibition of the FGFR3-MAPK Signaling Pathway

The elevated levels of cGMP activate cGMP-dependent protein kinase II (PKG II). This kinase, in turn, phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is downstream of the overactive FGFR3. Specifically, the CNP-NPR-B-cGMP axis inhibits the phosphorylation of RAF-1, a critical kinase in the MAPK cascade.[5][7] By inhibiting RAF-1, the downstream phosphorylation of MEK and ERK1/2 is suppressed, thereby alleviating the excessive inhibitory signals emanating from the mutated FGFR3.[5]

Promotion of Chondrocyte Proliferation and Differentiation

The net effect of inhibiting the FGFR3-MAPK pathway is the promotion of chondrocyte proliferation and differentiation within the growth plates of long bones.[5][7] This restoration of normal chondrogenesis leads to an increase in longitudinal bone growth, addressing the primary pathology of achondroplasia.[5]

Signaling Pathway Diagram

Caption: CNP Analog Signaling Pathway in Chondrocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of vosoritide.

Table 1: Pharmacokinetic Properties of Vosoritide

| Parameter | Value | Species | Reference |

| Biological Half-Life | 21.0 - 27.9 minutes | Human | [4] |

| Time to Maximum Concentration (Tmax) | 15 minutes | Human | [6] |

Table 2: Clinical Efficacy of Vosoritide in Achondroplasia (Phase 3 Study)

| Parameter | Vosoritide (15 µg/kg/day) | Placebo | Difference | p-value | Reference |

| Change in Annualized Growth Velocity (cm/year) | +1.57 | - | 1.57 | <0.0001 | [8] |

| Change in Height Z-score | +0.28 | -0.01 | 0.29 | - | [9] |

Table 3: Pharmacodynamic Biomarkers

| Biomarker | Effect of Vosoritide | Time to Peak Effect | Reference |

| Urinary cGMP | Increased | 2 hours post-injection | [10] |

| Serum Collagen X Marker (CXM) | Increased | - | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CNP analogs are provided below.

NPR-B Receptor Binding Assay

Objective: To determine the binding affinity of a CNP analog to the NPR-B receptor.

Methodology:

-

Cell Culture: Use a cell line stably overexpressing the human NPR-B receptor (e.g., HEK293 cells).

-

Membrane Preparation:

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of a radiolabeled CNP analog (e.g., ¹²⁵I-CNP) and varying concentrations of the unlabeled test compound.

-

Incubate at 4°C for a sufficient time to reach equilibrium.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Intracellular cGMP Measurement Assay

Objective: To quantify the increase in intracellular cGMP levels in response to a CNP analog.

Methodology:

-

Cell Culture: Plate chondrocytes or NPR-B expressing cells in a multi-well plate.

-

Cell Treatment:

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Treat the cells with varying concentrations of the CNP analog for a specified time.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl).

-

cGMP Quantification:

-

Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Follow the manufacturer's instructions for the competitive immunoassay.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Determine the cGMP concentration in the samples by interpolating from the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate.

-

MAPK Pathway Phosphorylation Analysis (Western Blot)

Objective: To assess the effect of a CNP analog on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK1/2).

Methodology:

-

Cell Culture and Treatment: Culture chondrocytes and treat with a CNP analog for various time points.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.

-

Experimental Workflow Diagram

Caption: General Experimental Workflow for CNP Analog Development.

References

- 1. What is the mechanism of Vosoritide? [synapse.patsnap.com]

- 2. U.S. FDA Approves C-type Natriuretic Peptide Analogue Voxzogo (vosoritide)---2/2 - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 3. Vosoritide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vosoritide | C176H290N56O51S3 | CID 119058036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vosoritide [drugcentral.org]

- 8. Once-daily, subcutaneous vosoritide therapy in children with achondroplasia: a randomised, double-blind, phase 3, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Supplementary Material for: Phase 2 Trial of Vosoritide Use in Patients with Hypochondroplasia: A Pharmacokinetic/ Pharmacodynamic Analysis. - Karger Publishers - Figshare [karger.figshare.com]

A Technical Guide to the Biological Activity and Function of C-Type Natriuretic Peptide (CNP) Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CNP-AFU" as specified in the topic does not correspond to a recognized biological entity in the available scientific literature. It is presumed to be a typographical error, with the intended subject being C-Type Natriuretic Peptide (CNP) analogs. This guide will focus on the biological activity and function of CNP analogs, with a primary emphasis on Vosoritide (formerly BMN-111), a well-characterized and clinically approved analog.

Introduction

C-type natriuretic peptide (CNP) is a naturally occurring peptide that plays a crucial role in the regulation of bone growth.[1][2] It is a potent stimulator of endochondral ossification, the process by which cartilage is replaced by bone, particularly in the growth plates of long bones.[3][4] However, native CNP has a very short plasma half-life of approximately 2-3 minutes, which limits its therapeutic potential.[2][5] To overcome this limitation, stabilized analogs of CNP have been developed.

Vosoritide is a prime example of such an analog, designed for the treatment of achondroplasia, the most common form of dwarfism.[6][7][8] Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, leading to an overactive receptor that inhibits chondrocyte proliferation and differentiation, thereby impairing bone growth.[6][7][9] CNP analogs like Vosoritide counteract the effects of the mutated FGFR3, promoting more normalized bone development.[7][9] Vosoritide is a 39-amino acid recombinant peptide that includes the 37 C-terminal amino acids of human CNP with the addition of a Pro-Gly dipeptide at the N-terminus to confer resistance to degradation by neutral endopeptidase (NEP).[10][11] This modification significantly extends its half-life, making it suitable for therapeutic use.[3][12]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CNP analogs involves the modulation of the FGFR3 signaling pathway in chondrocytes.

-

Receptor Binding: CNP analogs, such as Vosoritide, selectively bind to the Natriuretic Peptide Receptor-B (NPR-B), a specific receptor on the surface of chondrocytes.[3][6][10][13][14]

-

Downstream Signaling: The binding of the CNP analog to NPR-B activates the intracellular guanylate cyclase domain of the receptor.[3][9] This activation catalyzes the conversion of guanosine (B1672433) 5'-triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][9][12]

-

Inhibition of the MAPK Pathway: The resultant increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the RAF-1 kinase.[10][11]

-

Counteracting FGFR3 Overactivity: In achondroplasia, the constitutively active FGFR3 receptor excessively stimulates the MAPK pathway (including the MEK/ERK cascade), which leads to the inhibition of chondrocyte proliferation and differentiation.[11][12] By inhibiting RAF-1, the CNP analog-induced cGMP increase effectively downregulates this aberrant MAPK signaling.[7][10]

-

Promotion of Bone Growth: The restoration of balanced signaling promotes the proliferation and differentiation of chondrocytes in the growth plates.[9][10] This leads to increased cartilage matrix production and subsequent endochondral ossification, resulting in improved longitudinal bone growth.[10][13]

Caption: Signaling pathway of CNP analogs in chondrocytes.

Quantitative Data on Biological Activity

The biological activity of CNP analogs has been quantified through various preclinical and clinical studies.

Table 1: Pharmacokinetic Properties

| Parameter | Native CNP | Vosoritide (BMN-111) | TransCon CNP |

| Half-life | ~2.6 minutes (human)[5] | ~27.9 minutes (human, 15 µg/kg dose)[15] | Up to 90 hours (monkey)[11] |

| Time to Cmax | N/A | 15 minutes (human, subcutaneous)[15] | N/A |

| Administration | N/A (not used therapeutically) | Once-daily subcutaneous injection[3][9] | Investigational (weekly/monthly)[11][16] |

| Mechanism of Stabilization | N/A | N-terminal Pro-Gly addition resists NEP degradation[10][11] | Conjugated to a PEG carrier with a cleavable linker[11] |

Table 2: Clinical Efficacy of Vosoritide in Achondroplasia (Phase 3 Study)

| Parameter | Vosoritide (15 µg/kg/day) | Placebo |

| Mean Change in Annualized Growth Velocity (AGV) at 52 weeks | +1.57 cm/year | - |

| Reported AGV Increase vs. Placebo (Range) | ~1.5 to 2.0 cm/year[13][14] | N/A |

| Study Population | Children aged 5-18 years with achondroplasia[15] | Children aged 5-18 years with achondroplasia[15] |

| Primary Endpoint | Change from baseline in AGV at 52 weeks[15] | Change from baseline in AGV at 52 weeks[15] |

Experimental Protocols

The characterization of CNP analogs involves a range of in vitro, in vivo, and clinical methodologies.

In Vitro Assays

-

Objective: To determine the molecular interactions and cellular effects of the CNP analog.

-

Methodologies:

-

Receptor Binding Assays:

-

Protocol: Competitive binding assays are performed using radiolabeled native CNP and cell lines engineered to express NPR-A, NPR-B, or the clearance receptor NPR-C. The ability of the CNP analog to displace the radiolabeled ligand is measured to determine its binding affinity (Kd) and selectivity for each receptor.

-

Expected Outcome: The analog should demonstrate high affinity and selectivity for NPR-B, similar to native CNP, and low affinity for NPR-A to avoid off-target effects.[17]

-

-

cGMP Production Assay:

-

Protocol: Chondrocyte cell cultures (e.g., human growth plate chondrocytes or ATDC5 cells) are treated with varying concentrations of the CNP analog. Intracellular cGMP levels are then quantified using methods like enzyme-linked immunosorbent assay (ELISA).

-

Expected Outcome: A dose-dependent increase in intracellular cGMP, demonstrating functional activation of the NPR-B receptor.

-

-

MAPK Pathway Inhibition Assay:

-

Protocol: Chondrocytes are stimulated with a fibroblast growth factor (FGF) to activate the FGFR3 pathway, and then co-treated with the CNP analog. The phosphorylation status of key MAPK pathway proteins, such as ERK1/2, is assessed via Western blotting.[17]

-

Expected Outcome: The CNP analog should inhibit the FGF-mediated phosphorylation of ERK1/2, confirming its antagonistic effect on the FGFR3 downstream pathway.[17]

-

-

Preclinical In Vivo Evaluation

-

Objective: To assess the pharmacokinetics, safety, and efficacy of the CNP analog in a relevant animal model.

-

Methodologies:

-

Pharmacokinetic (PK) Studies:

-

Protocol: The CNP analog is administered to animals (e.g., mice, cynomolgus monkeys) via the intended clinical route (e.g., subcutaneous injection). Blood samples are collected at various time points, and the plasma concentration of the analog is measured to determine key PK parameters like half-life, Cmax, and bioavailability.[11]

-

-

Efficacy Studies in Achondroplasia Mouse Models:

-

Protocol: A mouse model that recapitulates achondroplasia (e.g., Fgfr3Y367C/+ mice) is used.[7][17] Young mice are treated with daily subcutaneous injections of the CNP analog or a vehicle control for a defined period (e.g., 20 days).[17] Skeletal parameters are then meticulously measured, including naso-anal length, femur and tibia length, and cranial dimensions using techniques like micro-CT imaging. Histological analysis of the growth plates is also performed.

-

Expected Outcome: Treatment with the CNP analog should lead to a significant recovery of bone growth, amelioration of skeletal deformities, and normalization of growth plate morphology compared to vehicle-treated controls.[7][17]

-

-

Caption: Preclinical evaluation workflow for a CNP analog.

Clinical Trials

-

Objective: To evaluate the safety, efficacy, and pharmacokinetics of the CNP analog in humans with achondroplasia.

-

Methodologies:

-

Phase 1 Studies:

-

Protocol: Typically involves dose-escalation studies in healthy adult volunteers to assess safety, tolerability, and pharmacokinetics.

-

-

Phase 2 Studies:

-

Protocol: Open-label, dose-escalation studies in the target pediatric population (children with achondroplasia) to evaluate safety, PK, and to identify an effective dose.[15] The primary efficacy endpoint is often the change in annualized growth velocity (AGV).

-

-

Phase 3 Studies:

-

Protocol: Randomized, double-blind, placebo-controlled trials in a larger cohort of children with achondroplasia.[15] Patients receive either the CNP analog (e.g., Vosoritide at 15 µg/kg/day) or a placebo for a specified period (e.g., 52 weeks). The primary outcome is the difference in AGV between the treatment and placebo groups. Long-term open-label extension studies follow to assess sustained efficacy and long-term safety.[13][14]

-

-

Conclusion

CNP analogs, exemplified by Vosoritide, represent a targeted therapeutic strategy for achondroplasia. By specifically binding to NPR-B and increasing intracellular cGMP, these molecules effectively counteract the inhibitory effects of the overactive FGFR3 pathway on bone growth. This mechanism, validated through extensive in vitro, preclinical, and clinical research, has demonstrated significant efficacy in increasing growth velocity in children with achondroplasia. The development of these analogs, focusing on extending plasma half-life while retaining biological activity, provides a powerful example of rational drug design for rare genetic disorders. Ongoing research continues to explore the long-term effects and potential applications of CNP analogs for other skeletal dysplasias.

References

- 1. Treating Achondroplasia: Treating achondroplasia: TransCon CNP showed positive results in pre-clinical tests [treatingachondroplasia.com]

- 2. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Analogs of C-type natriuretic peptide as a potential new non-surgical treatment strategy in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vosoritide - Wikipedia [en.wikipedia.org]

- 7. C-Type Natriuretic Peptide Analog as Therapy for Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vosoritide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Vosoritide? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. BMN-111 Mechanism of Action - Beyond Achondroplasia [beyondachondroplasia.org]

- 13. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A long-acting C-natriuretic peptide for achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the Therapeutic Potential of a CNP Analog in a Fgfr3 Mouse Model Recapitulating Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of C-type Natriuretic Peptide (CNP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-type Natriuretic Peptide (CNP) is a crucial signaling molecule within the natriuretic peptide family, playing significant roles in cardiovascular regulation and skeletal development. Initially discovered in porcine brain extracts, CNP has garnered substantial interest for its therapeutic potential.[1][2] This document provides an in-depth overview of the discovery, isolation, and characterization of CNP, including detailed experimental methodologies, quantitative data, and visualization of its signaling pathways.

Discovery and Initial Isolation

C-type Natriuretic Peptide was first identified and sequenced from porcine brain extracts by Kangawa and Matsuo in 1990.[1] This discovery followed the earlier identification of Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[1][3] Unlike ANP and BNP, which are primarily cardiac hormones, CNP was found to be more abundant in the central nervous system and vascular endothelial cells, suggesting a primary role as a paracrine and autocrine regulator.[4]

The initial isolation of CNP involved a multi-step biochemical purification process from porcine brain tissue. While the specific, detailed protocol from the original discovery is not fully available in the provided search results, a generalizable experimental workflow for the isolation of peptides from tissue extracts can be described.

Experimental Workflow for Peptide Isolation

Caption: Generalized workflow for the isolation of C-type Natriuretic Peptide.

Detailed Experimental Protocols

1. Tissue Extraction:

-

Objective: To extract peptides from the source tissue.

-

Protocol:

-

Porcine brain tissue is homogenized in a solution containing acetic acid to inhibit protease activity and facilitate peptide extraction.

-

The homogenate is then centrifuged at high speed to pellet cellular debris.

-

The resulting supernatant, containing the crude peptide extract, is collected for further purification.

-

2. Solid-Phase Extraction:

-

Objective: To concentrate the peptide fraction and remove interfering substances.

-

Protocol:

-

The supernatant is passed through a C18 solid-phase extraction cartridge (e.g., Sep-Pak).

-

The cartridge is washed with a low-concentration organic solvent (e.g., acetonitrile (B52724) in trifluoroacetic acid) to remove hydrophilic impurities.

-

The peptide fraction is then eluted with a higher concentration of the organic solvent.

-

3. Chromatographic Purification:

-

Objective: To isolate CNP from other peptides and proteins.

-

Protocol: A multi-step high-performance liquid chromatography (HPLC) approach is typically employed.

-

Gel Filtration Chromatography: The concentrated extract is first separated by size on a gel filtration column (e.g., Sephadex G-50).

-

Ion-Exchange HPLC: Fractions containing peptides of the expected molecular weight are then subjected to ion-exchange chromatography to separate molecules based on their net charge.

-

Reverse-Phase HPLC: The final purification step involves reverse-phase HPLC, which separates peptides based on their hydrophobicity, yielding highly purified CNP.

-

4. Structural Characterization:

-

Objective: To determine the amino acid sequence of the purified peptide.

-

Protocol: The amino acid sequence of the purified peptide is determined using Edman degradation or mass spectrometry. The human CNP is a 22-amino acid peptide.[4]

Quantitative Data

The biological activity and receptor binding affinities of CNP have been quantified in various studies.

| Parameter | Value | Species | Notes |

| Receptor Binding Affinity (Kd) | |||

| CNP for NPR-B | High Affinity | Multiple | CNP is the specific, high-affinity ligand for NPR-B.[2][4] |

| CNP for NPR-C | High Affinity | Multiple | NPR-C acts as a clearance receptor for CNP.[1] |

| CNP for NPR-A | Low Affinity | Multiple | ANP and BNP are the primary ligands for NPR-A.[4] |

| Pharmacokinetics | |||

| Plasma Half-life | ~1.6 min | Sheep | Demonstrates rapid clearance from circulation.[5] |

| Metabolic Clearance Rate | 2.48 - 3.15 L/min | Sheep | [5] |

| Physiological Effects | |||

| Natriuresis | Dose-dependent increase | Human | CNP exhibits a higher threshold for renal response compared to ANP.[6] |

| Diuresis | No significant effect | Human | In contrast to ANP, CNP does not significantly increase urine volume at tested doses.[6] |

| Cardiac Output | Reduced by 15-18% | Sheep | At intravenous infusion doses of 1 and 10 pmol/kg/min.[5] |

Signaling Pathways

CNP exerts its biological effects primarily through the activation of the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase-coupled receptor.[2][4] This interaction initiates a signaling cascade that plays a key role in various physiological processes, including endochondral ossification and vasodilation.[4][7]

CNP-NPR-B Signaling Pathway

Caption: CNP signaling through the NPR-B receptor.

Upon binding of CNP to NPR-B, the intracellular guanylyl cyclase domain of the receptor is activated, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1][7] cGMP then acts as a second messenger, activating Protein Kinase G (PKG).[7] In chondrocytes, this pathway ultimately leads to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation, thereby promoting longitudinal bone growth.[7]

CNP Clearance via NPR-C

The clearance of CNP from the circulation is primarily mediated by the Natriuretic Peptide Receptor-C (NPR-C), which binds and internalizes the peptide for degradation.[1][2]

Caption: Clearance of CNP via the NPR-C receptor.

Biological Functions and Therapeutic Implications

CNP has a range of biological functions that are of significant interest for drug development:

-

Skeletal Growth: CNP is a key regulator of endochondral ossification, the process responsible for longitudinal bone growth.[7] Its therapeutic potential for treating skeletal dysplasias such as achondroplasia is under investigation.

-

Cardiovascular Regulation: CNP is a potent vasodilator and has been shown to reduce cardiac filling pressures.[4] It also exhibits anti-proliferative effects on vascular smooth muscle cells.[4]

-

Central Nervous System: The initial discovery of CNP in the brain suggests its involvement in neuromodulatory processes.[1]

Conclusion

The discovery and isolation of C-type Natriuretic Peptide have unveiled a critical signaling molecule with diverse physiological roles. From its initial purification from porcine brain to the detailed elucidation of its signaling pathways, research on CNP continues to open new avenues for therapeutic intervention in conditions ranging from skeletal disorders to cardiovascular diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on this promising peptide.

References

- 1. Natriuretic peptide - Wikipedia [en.wikipedia.org]

- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Biological actions and pharmacokinetics of C-type natriuretic peptide in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Targets of C-Type Natriuretic Peptide (CNP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets and therapeutic potential of C-type Natriuretic Peptide (CNP), a pivotal signaling molecule with significant implications for cardiovascular and skeletal systems. While the initial query referenced "CNP-AFU," it is important to clarify that this compound (2-Chloro-4-nitrophenyl α-L-fucopyranoside) is a laboratory substrate used to measure the activity of the enzyme α-L-fucosidase and is not a therapeutic agent. This document will focus on the therapeutic aspects of C-type Natriuretic Peptide (CNP) and its analogs, which are at the forefront of novel drug development.

Introduction to C-Type Natriuretic Peptide (CNP)

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Unlike ANP and BNP, which primarily function as cardiac hormones, CNP acts predominantly as a paracrine and autocrine regulator in various tissues, including the vascular endothelium, heart, brain, and chondrocytes.[1][2] Its localized action and distinct receptor affinity make it a highly specific therapeutic target.

Core Signaling Pathways and Molecular Targets

The biological effects of CNP are mediated through its interaction with two principal receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

NPR-B is a guanylyl cyclase-coupled receptor and is considered the primary mediator of CNP's therapeutic effects.[3] The activation of NPR-B initiates a signaling cascade that is a key target for therapeutic intervention.

-

Mechanism of Action: Upon binding of CNP, NPR-B undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4]

-

Downstream Effectors: The elevated intracellular cGMP levels activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate a variety of downstream target proteins. This phosphorylation cascade mediates the majority of CNP's physiological effects.[3]

The key therapeutic effects stemming from the CNP/NPR-B/cGMP pathway include:

-

Inhibition of the MAPK Pathway: A crucial therapeutic action, particularly in skeletal disorders, is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is often overactive in conditions like achondroplasia due to mutations in Fibroblast Growth Factor Receptor 3 (FGFR3).[5][6]

-

Vasodilation: CNP induces vasodilation, contributing to the regulation of blood pressure and vascular tone.[1][7]

-

Anti-proliferative and Anti-fibrotic Effects: In the cardiovascular system, CNP signaling inhibits the proliferation of vascular smooth muscle cells and cardiac fibroblasts, and reduces collagen synthesis, thereby exerting anti-fibrotic effects.[8][9]

References

- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-type natriuretic peptide (CNP): cardiovascular roles and potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. C-Type Natriuretic Peptide Analog as Therapy for Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Circulating C-Type Natriuretic Peptide and its Relationship to Cardiovascular Disease in the General Population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CNP, the Third Natriuretic Peptide: Its Biology and Significance to the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of C-Type Natriuretic Peptide (CNP) Analogs: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) and its analogs represent a promising therapeutic avenue for conditions characterized by impaired endochondral ossification, most notably achondroplasia. Achondroplasia, the most common form of dwarfism, arises from a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 signaling pathway, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in disproportionately short limbs. CNP counteracts the effects of the overactive FGFR3 pathway, offering a targeted therapeutic strategy. This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic efficacy of CNP analogs, with a primary focus on Vosoritide (formerly BMN 111), a leading CNP analog.

Mechanism of Action: The CNP Signaling Pathway

CNP exerts its effects by binding to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase.[1][2] This binding event triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII). The activation of the CNP/NPR-B/cGMP/PKGII signaling cascade ultimately leads to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by targeting Raf-1, a key component downstream of FGFR3.[1][4] By downregulating the MAPK/ERK pathway, CNP analogs effectively counteract the inhibitory signals from the mutated FGFR3, thereby promoting chondrocyte proliferation and differentiation and stimulating longitudinal bone growth.[1][2]

Figure 1: CNP Analog Signaling Pathway in Chondrocytes.

In Vitro Studies

A variety of in vitro assays have been instrumental in characterizing the activity and mechanism of CNP analogs.

Key In Vitro Experiments and Methodologies

1. NPR-B Receptor Binding Assay:

-

Objective: To determine the binding affinity of CNP analogs to the NPR-B receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells engineered to overexpress the human NPR-B receptor (e.g., HEK293 cells). The cells are lysed, and the membrane fraction is isolated through centrifugation.

-

Competitive Binding: A radiolabeled CNP ligand (e.g., ¹²⁵I-CNP) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled CNP analog being tested.

-

Detection: The amount of radiolabeled ligand bound to the receptor is measured. The concentration of the CNP analog that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined to calculate the binding affinity (Ki).[5]

-

2. cGMP Functional Assay:

-

Objective: To measure the ability of a CNP analog to stimulate the production of intracellular cGMP.

-

Methodology:

-

Cell Culture: Cells expressing NPR-B (e.g., HEK293 or NIH 3T3 cells) are cultured in multi-well plates.

-

Stimulation: The cells are treated with a phosphodiesterase inhibitor to prevent cGMP degradation, followed by the addition of the CNP analog at various concentrations.

-

Quantification: After a defined incubation period, the cells are lysed, and the intracellular cGMP concentration is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

3. Chondrocyte Proliferation and Differentiation Assays:

-

Objective: To assess the effect of CNP analogs on the proliferation and differentiation of chondrocytes.

-

Methodology:

-

Cell Culture: Primary chondrocytes or chondrogenic cell lines (e.g., ATDC5) are cultured.

-

Treatment: The cells are treated with the CNP analog, often in the presence of factors that mimic the achondroplasia phenotype, such as fibroblast growth factors (FGFs).

-

Analysis:

-

Proliferation: Cell proliferation can be measured using assays such as the BrdU incorporation assay or by direct cell counting.

-

Differentiation: Chondrocyte differentiation is assessed by measuring the expression of marker genes, such as Collagen II (Col2a1) and Aggrecan for early differentiation, and Collagen X (Col10a1) for hypertrophic chondrocytes, using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.

-

-

4. MAPK/ERK Pathway Phosphorylation Assay:

-

Objective: To confirm the inhibitory effect of CNP analogs on the MAPK/ERK signaling pathway.

-

Methodology:

-

Cell Treatment: Chondrocytes are treated with an FGF to stimulate the MAPK/ERK pathway, followed by treatment with the CNP analog.

-

Protein Extraction and Analysis: Cell lysates are collected, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting using specific antibodies. A decrease in the ratio of p-ERK1/2 to total ERK1/2 indicates inhibition of the pathway.[1]

-

Figure 2: Experimental Workflow for In Vitro Assays.

In Vivo Studies

In vivo studies in animal models and clinical trials in humans have been crucial in demonstrating the therapeutic efficacy and safety of CNP analogs.

Preclinical In Vivo Studies

-

Animal Models: The most commonly used animal model is the Fgfr3^(Y367C/+) mouse, which recapitulates the clinical features of human achondroplasia.[1]

-

Treatment and Analysis: These mice are typically treated with daily subcutaneous injections of the CNP analog. The effects on skeletal growth are assessed through various methods, including:

-

Measurement of naso-anal length and tail length.

-

Micro-computed tomography (µCT) analysis of long bones (e.g., femur, tibia) and the skull.

-

Histological analysis of the growth plates to assess the length of the proliferative and hypertrophic zones.

-

-

Key Findings: Preclinical studies have consistently shown that treatment with CNP analogs leads to a significant recovery of bone growth in achondroplasia mouse models.[1][6] This is evidenced by increased long bone length and normalization of the growth plate architecture.[1]

Clinical In Vivo Studies (Human Trials)

Clinical trials have been pivotal in evaluating the safety and efficacy of Vosoritide in children with achondroplasia.

Pharmacokinetics of Vosoritide

The pharmacokinetic profile of Vosoritide has been well-characterized in pediatric patients with achondroplasia. Following subcutaneous administration, Vosoritide is rapidly absorbed.[7][8]

| Parameter | Value | Reference |

| Tmax (median) | 15 minutes | [7][8] |

| Half-life (mean) | 21.0 - 27.9 minutes | [7][8][9] |

| Cmax (mean) | 4.71 - 7.18 ng/mL | [9] |

| AUC0-t (mean) | 161 - 290 ng-min/mL | [9] |

Table 1: Pharmacokinetic Parameters of Vosoritide in Children with Achondroplasia (15 mcg/kg once daily)

Pharmacodynamics of Vosoritide

The pharmacodynamic effects of Vosoritide are assessed through biomarkers that reflect its mechanism of action and impact on bone growth.

-

Urinary cGMP: An increase in urinary cGMP levels serves as a biomarker of NPR-B receptor engagement and downstream signaling activation.[6]

-

Serum Collagen Type X Marker (CXM): CXM is a biomarker of endochondral ossification and has been shown to correlate with growth velocity.[1]

Clinical Efficacy of Vosoritide

Phase II and Phase III clinical trials have demonstrated the efficacy of Vosoritide in increasing growth velocity in children with achondroplasia.

| Study Phase | Dosage | Mean Increase in Annualized Growth Velocity (AGV) | Reference |

| Phase II | 15 µg/kg/day | ~1.55 cm/year above baseline (sustained up to 42 months) | [1] |

| Phase II | 30 µg/kg/day | ~2.1 cm/year increase from baseline (at 6 months) | [10] |

| Phase III | 15 µg/kg/day | 1.57 cm/year compared to placebo | [2] |

Table 2: Efficacy of Vosoritide in Increasing Annualized Growth Velocity (AGV)

Figure 3: Clinical Trial Workflow for Vosoritide.

Conclusion

The comprehensive body of in vitro and in vivo evidence strongly supports the therapeutic potential of CNP analogs, particularly Vosoritide, for the treatment of achondroplasia. In vitro studies have meticulously dissected the molecular mechanism, demonstrating that these analogs effectively counteract the aberrant FGFR3 signaling by activating the NPR-B/cGMP pathway and inhibiting the downstream MAPK/ERK cascade. In vivo studies, from preclinical mouse models to large-scale human clinical trials, have consistently shown that this mechanism translates into a tangible clinical benefit, namely a significant and sustained increase in longitudinal bone growth. The well-characterized pharmacokinetic and pharmacodynamic profiles of Vosoritide further bolster its clinical utility. This robust scientific foundation has paved the way for the approval and clinical use of Vosoritide, offering a targeted and effective therapy for individuals with achondroplasia. Continued research in this area holds promise for further optimizing treatment strategies and potentially extending the application of CNP analogs to other skeletal dysplasias.

References

- 1. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medical.biomarin.com [medical.biomarin.com]

- 5. Reduced ability of C-type natriuretic peptide (CNP) to activate natriuretic peptide receptor B (NPR-B) causes dwarfism in lbab−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic analysis of vosoritide in Phase 2 trial - Children's National [innovationdistrict.childrensnational.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. biomarin.com [biomarin.com]

- 10. biospace.com [biospace.com]

The Therapeutic Potential of C-type Natriuretic Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Science, Preclinical and Clinical Data, and Experimental Methodologies Underpinning C-type Natriuretic Peptide as a Multifaceted Therapeutic Agent.

Introduction

C-type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). Initially identified in the porcine brain, CNP is now recognized as a crucial paracrine and autocrine signaling molecule with a wide range of physiological functions.[1] Unlike its counterparts, which primarily act as circulating hormones to regulate blood pressure and volume, CNP exerts more localized effects in various tissues, including bone, the cardiovascular system, and the nervous system. This guide provides a comprehensive technical overview of the core biology of CNP, its mechanisms of action, and its burgeoning therapeutic applications, with a focus on achondroplasia, cancer, and cardiovascular diseases.

Core Biology and Mechanism of Action

CNP is a 22-amino acid peptide that is highly conserved across species.[1] It signals primarily through the natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase receptor. Upon binding of CNP to NPR-B, intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels increase, activating cGMP-dependent protein kinases (PKG) and other downstream effectors. A second receptor, NPR-C, acts as a clearance receptor, internalizing and degrading CNP, thereby modulating its local concentration and signaling activity.

The therapeutic effects of CNP are largely mediated by the NPR-B/cGMP signaling cascade, which in turn interacts with other key cellular pathways. A critical interaction is the negative regulation of the Raf-1/MEK/ERK (MAPK) signaling pathway, which is particularly relevant in the context of both skeletal dysplasias and cancer.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by CNP.

// Node Definitions CNP [label="C-type Natriuretic Peptide (CNP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPRB [label="NPR-B Receptor\n(Guanylyl Cyclase-B)", fillcolor="#FBBC05"]; cGMP [label="Increased cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGFR3 [label="FGFR3 Pathway\n(Overactive in Achondroplasia)", fillcolor="#F1F3F4"]; Raf1 [label="Raf-1", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; ProliferationDifferentiation [label="Chondrocyte Proliferation\n& Differentiation", shape=ellipse, fillcolor="#FFFFFF"]; CancerProliferation [label="Cancer Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#FFFFFF"]; NPRC [label="NPR-C Receptor\n(Clearance)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="CNP Degradation", shape=ellipse, fillcolor="#FFFFFF"];

// Edges CNP -> NPRB [label="Binds and Activates"]; NPRB -> cGMP [label="Catalyzes GTP to cGMP"]; cGMP -> PKG [label="Activates"]; PKG -> Raf1 [label="Inhibits", arrowhead="tee"]; FGFR3 -> Raf1 [label="Activates"]; Raf1 -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> ProliferationDifferentiation [label="Inhibits", arrowhead="tee"]; ERK -> CancerProliferation [label="Promotes"]; PKG -> ProliferationDifferentiation [label="Promotes"]; cGMP -> Vasodilation [label="Promotes"]; CNP -> NPRC [label="Binds"]; NPRC -> Degradation; }

Caption: Overview of the CNP signaling pathway.Therapeutic Applications

Achondroplasia and Skeletal Dysplasias

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, leading to constitutive activation of the MAPK pathway and impaired endochondral ossification. CNP signaling counteracts the effects of the overactive FGFR3 pathway.

Several CNP analogs and long-acting formulations have been developed to treat achondroplasia. Vosoritide, a CNP analog, and TransCon CNP, a long-acting CNP prodrug, have shown significant efficacy in clinical trials.

| Compound | Trial Phase | Key Findings | Reference |

| Vosoritide | Phase 3 | - Increased annualized growth velocity (AGV) by 1.57 cm/year compared to placebo after 52 weeks. | [2] |

| Phase 2 (extension) | - Sustained increase in AGV for up to 42 months. | [3] | |

| TransCon CNP | Phase 2 (ACcomplisH) | - Statistically significant improvements in AGV and health-related quality of life measures compared to placebo at 52 weeks. | [4] |

| Phase 2 (COACH) | - Combination with TransCon hGH resulted in a mean AGV of 9.14 cm/year in treatment-naïve children at 26 weeks. | [5] |

In Vitro Model of Chondrocyte Differentiation (ATDC5 cells)

The ATDC5 cell line is a well-established in vitro model for studying chondrogenesis.

-

Cell Culture: Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum, 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

-

Chondrogenic Differentiation: To induce differentiation, supplement the culture medium with 10 µg/mL bovine insulin.

-

CNP Treatment: Treat differentiated ATDC5 cells with varying concentrations of CNP or its analogs.

-

Analysis: Assess chondrocyte differentiation by staining for proteoglycans with Alcian blue. Analyze the expression of chondrocyte-specific markers such as type II and type X collagen via qPCR or Western blotting. Evaluate the phosphorylation status of ERK1/2 to determine the effect on the MAPK pathway.[6][7][8]

// Node Definitions Start [label="Start: ATDC5 Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Differentiation [label="Induce Chondrogenic Differentiation\n(Insulin)", fillcolor="#FBBC05"]; Treatment [label="Treat with CNP or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlcianBlue [label="Alcian Blue Staining\n(Proteoglycans)", shape=ellipse, fillcolor="#F1F3F4"]; qPCR [label="qPCR/Western Blot\n(Collagen II, X)", shape=ellipse, fillcolor="#F1F3F4"]; WesternERK [label="Western Blot\n(p-ERK/Total ERK)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Differentiation; Differentiation -> Treatment; Treatment -> Analysis; Analysis -> AlcianBlue; Analysis -> qPCR; Analysis -> WesternERK; }

Caption: Experimental workflow for in vitro chondrocyte differentiation.Oncology

Preclinical studies have suggested that natriuretic peptides, including CNP, may possess anti-cancer properties by inhibiting cancer cell proliferation and promoting apoptosis.[1] The proposed mechanism involves the inhibition of the Ras-MEK1/2-ERK1/2 signaling pathway.

| Cancer Type | Model | Key Findings | Reference |

| Osteosarcoma | Human cell lines | CNP and its fragments were shown to influence cell growth. | [9] |

| Various Solid Tumors | Cell lines | Digitoxin, which shares some signaling effects, showed IC50 values for growth inhibition in the nanomolar range. While not directly CNP, this highlights the potential of targeting related pathways. | [10] |

| Breast Cancer | Xenograft mouse model | A CNP-containing nanoplatform in combination with an anti-cancer drug significantly inhibited tumor growth compared to the drug alone. | [11] |

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG mice).[12]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 70-300 mm³).

-

Treatment: Administer CNP, a CNP analog, or a vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers or ultrasound imaging.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting).[13][14]

// Node Definitions Start [label="Start: Inject Cancer Cells\ninto Immunocompromised Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Allow Tumors to Establish", fillcolor="#FBBC05"]; Treatment [label="Administer CNP or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Tumor Volume Regularly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Excise and Analyze Tumors", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> TumorGrowth; TumorGrowth -> Treatment; Treatment -> Measurement [label="During Treatment Period"]; Measurement -> Endpoint; }

Caption: Experimental workflow for an in vivo xenograft tumor model.Western Blot for ERK Phosphorylation

-

Cell Treatment and Lysis: Treat cultured cells with CNP for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[15][16][17]

Cardiovascular Disease

CNP plays a significant role in cardiovascular homeostasis, exerting vasodilatory, anti-hypertrophic, and anti-fibrotic effects. Its potential as a therapeutic for heart failure is an active area of research.

| Condition | Model | Key Findings | Reference |

| Heart Failure | Canine model | CNP infusion improved left ventricular (LV) contractility and diastolic function, and restored normal exercise responses. | [3] |

| Human (stable HF) | Infusion of Cenderitide (a chimeric natriuretic peptide containing CNP) was well-tolerated and increased plasma cGMP without causing significant hypotension. | [18] | |

| Human (acute decompensated HF) | Urinary CNP levels were elevated and predictive of adverse outcomes. | [19] | |

| Vasodilation | Human forearm resistance vessels | CNP-induced vasodilation was dependent on hyperpolarization and independent of nitric oxide and prostaglandins. | [20] |

| Rat aortic rings | CNP induced endothelium-dependent and -independent vasorelaxation. | [21] |

Assessment of Vascular Reactivity (Isolated Aortic Rings)

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 3-4 mm wide rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2 g.

-

Pre-contraction: Contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁶ M).

-

CNP Treatment: Once a stable contraction is achieved, add cumulative concentrations of CNP to the organ bath to generate a concentration-response curve.

-

Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[22][23][24]

Conclusion